Cas no 75532-84-2 ((1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride)
75532-84-2 structure
Product Name:(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride
CAS-Nr.:75532-84-2
MF:C10H20N2
MW:168.279202461243
CID:558978
PubChem ID:6358779
Update Time:2025-04-19
(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H-Quinolizine-1-methanamine,octahydro-, (1R,9aS)-rel-
- (1S,9AR)-OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYLAMINE DIHYDROCHLORIDE
- 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine(SALTDATA: 2HCl)
- ((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine
- aminolupinane
- lupinylamine
- NCGC00173378-02
- AKOS005616528
- [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine
- MFCD09055375
- SCHEMBL6393609
- [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine
- TimTec1_005925
- J-500495
- EN300-7466700
- NCGC00173378-01
- AB01334024-02
- 75532-84-2
- HMS1550N07
- (1S,9AR)-octahydro-2h-quinolizine-1-methanamine
- BS-40766
- WSBDCEJEINRUML-VHSXEESVSA-N
- 1-[(1S,9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHANAMINE
- [(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amine
- 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine
- 15527-89-6
- 1-(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHANAMINE
- (1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride
-
- Inchi: 1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2/t9-,10+/m0/s1
- InChI-Schlüssel: WSBDCEJEINRUML-VHSXEESVSA-N
- Lächelt: N12CCCC[C@@H]1[C@H](CN)CCC2
Berechnete Eigenschaften
- Genaue Masse: 240.11600
- Monoisotopenmasse: 168.162648646g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 147
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topologische Polaroberfläche: 29.3Ų
Experimentelle Eigenschaften
- Dichte: 1.0±0.1 g/cm3
- Siedepunkt: 218.8±8.0 °C at 760 mmHg
- Flammpunkt: 82.8±13.6 °C
- PSA: 29.26000
- LogP: 3.45180
- Dampfdruck: 0.1±0.4 mmHg at 25°C
(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | S885058-500mg |
[(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethyl]amine Dihydrochloride |
75532-84-2 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | S885058-1g |
[(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethyl]amine Dihydrochloride |
75532-84-2 | 1g |
$ 95.00 | 2022-06-03 | ||
| TRC | S885058-5g |
[(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethyl]amine Dihydrochloride |
75532-84-2 | 5g |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-7466700-0.05g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 0.05g |
$30.0 | 2024-05-23 | |
| Enamine | EN300-7466700-0.1g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 0.1g |
$32.0 | 2024-05-23 | |
| Enamine | EN300-7466700-0.25g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 0.25g |
$33.0 | 2024-05-23 | |
| Enamine | EN300-7466700-0.5g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 0.5g |
$35.0 | 2024-05-23 | |
| Enamine | EN300-7466700-1.0g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 1.0g |
$36.0 | 2024-05-23 | |
| Enamine | EN300-7466700-2.5g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 2.5g |
$65.0 | 2024-05-23 | |
| Enamine | EN300-7466700-5.0g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 5.0g |
$117.0 | 2024-05-23 |
(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride Verwandte Literatur
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
75532-84-2 ((1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride) Verwandte Produkte
- 90-39-1((-)-Sparteine)
- 116797-02-5(4-Methyl-1,4'-bipiperidine)
- 24915-04-6(7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine,dodecahydro-, (7S,7aS,14S,14aS)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Empfohlene Lieferanten
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Yunnanjiuzhen
Gold Mitglied
CN Lieferant
Großmenge
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge